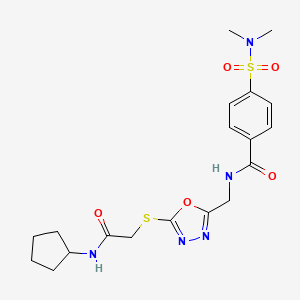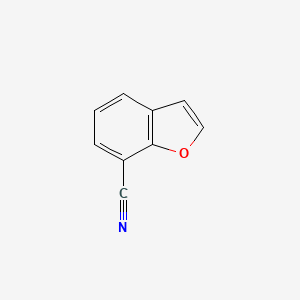
Benzofuran-7-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran-7-carbonitrile is a heterocyclic organic compound . It has a molecular weight of 143.14 and its IUPAC name is 1-benzofuran-7-carbonitrile . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods . For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Another method involves the use of sodium hydride and N,N-dimethyl-formamide, followed by phosphoric acid and chlorobenzene, and finally copper (I) iodide and N,N-dimethyl-formamide .
Molecular Structure Analysis
Benzofuran-7-carbonitrile contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Furane .
Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Physical and Chemical Properties Analysis
Benzofuran-7-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 143.14 and its IUPAC name is 1-benzofuran-7-carbonitrile .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Benzofuran-7-carbonitril hat als potenzielles antibakterielles Mittel Aufmerksamkeit erregt. Forscher haben potente Inhibitoren der Diapophytoendesaturase (CrtN) auf der Basis des Nafti ne-Gerüsts entdeckt, mit submikromolaren IC50-Werten. Diese Verbindungen hemmen effektiv die Pigmentproduktion in Staphylococcus aureus (S. aureus)-Stämmen, einschließlich Methicillin-resistentem MRSA. Bemerkenswert ist, dass ein Analog, Verbindung 5m, bakterielle Stämme signifikant für die Immunclearance sensibilisierte und die Virulenz in vivo abschwachte .
Schmerzlinderung und Enzyminhibition
Benzofuranderivate zeigen effiziente schmerzlindernde Eigenschaften und wirken als Enzyminhibitoren. Sie zielen auf Enzyme wie Carboanhydrase, Tyrosinase, Topoisomerase I, Farnesyltransferase und LSD1 (lysin-spezifische Demethylase 1) ab. Diese Verbindungen finden auch Anwendung bei der Synthese verschiedener Polymere und Farbstoffe, darunter farbstoffsensibilisierte Solarzellen .
Antikrebs-Potenzial
Neuere Forschungsergebnisse heben das Antikrebs-Potenzial von Benzofurangerüsten hervor. Sowohl natürliche als auch synthetische Benzofuranderivate haben eine Bioaktivität gegen Krebszellen gezeigt. Weitere Erforschung ihrer Mechanismen und therapeutischen Anwendungen ist im Gange .
Safety and Hazards
Zukünftige Richtungen
Benzofuran and its derivatives have attracted attention due to their potential applications in many aspects . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research is needed to collect the latest information in this promising area .
Wirkmechanismus
Target of Action
Benzofuran-7-carbonitrile is a compound that has been found to have significant biological activity . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a way that affects the target’s function . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase, which is a key enzyme in the replication of HIV .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Pharmacokinetics
It is known that benzofuran derivatives have been found to have improved bioavailability, which is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
1-benzofuran-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAICRZPDDBKXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
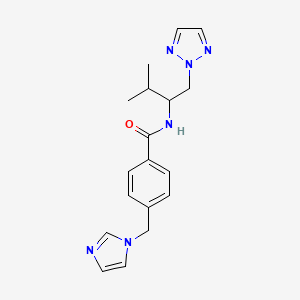

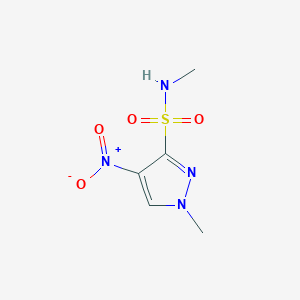
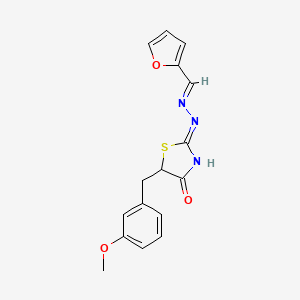
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2455166.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2455167.png)
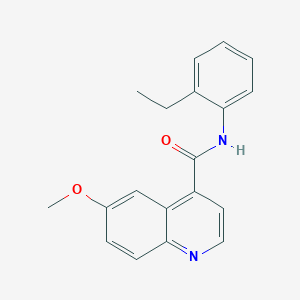
![3-cinnamyl-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2455172.png)
![2-{[1-methyl-5-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2455174.png)

![8-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2455176.png)

